molecular formula C14H16ClNO4 B6628657 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid

2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid

Cat. No. B6628657
M. Wt: 297.73 g/mol
InChI Key: ISQSOQPQSQIQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research due to its selective inhibition of cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action

2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid selectively inhibits the activity of COX-2 by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response, pain perception, and fever. By inhibiting the production of prostaglandins, 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid can reduce inflammation and pain without affecting the production of protective prostaglandins in the stomach lining.
Biochemical and Physiological Effects:
2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid can induce apoptosis and inhibit cell proliferation by blocking the production of prostaglandins. In cardiovascular tissues, 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid can reduce inflammation and oxidative stress, and improve endothelial function. In the nervous system, 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid can protect against neuronal damage and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid has several advantages for lab experiments, including its selectivity for COX-2, its ability to reduce inflammation and pain without affecting the stomach lining, and its availability as a commercial product. However, 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid also has some limitations, including its potential off-target effects, its dependence on the experimental model and conditions, and its potential interference with other signaling pathways.

Future Directions

2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid has been widely used in scientific research, but there are still many areas that require further investigation. Some of the future directions for 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid research include:
1. Investigating the role of COX-2 in different cancer types and developing novel COX-2 inhibitors for cancer therapy.
2. Studying the effects of 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid on the immune system and inflammation resolution.
3. Exploring the potential of 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid as a neuroprotective agent in neurodegenerative disorders.
4. Investigating the signaling pathways that are affected by 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid and identifying potential drug targets.
5. Developing new formulations and delivery methods for 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid to improve its pharmacokinetics and bioavailability.
Conclusion:
2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid is a selective COX-2 inhibitor that has been widely used in scientific research to investigate the role of COX-2 in different physiological and pathological processes. 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid has several advantages for lab experiments, including its selectivity for COX-2, its ability to reduce inflammation and pain without affecting the stomach lining, and its availability as a commercial product. However, 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid also has some limitations, including its potential off-target effects and its dependence on the experimental model and conditions. Further research is needed to explore the potential of 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid in different fields and to identify new drug targets and delivery methods.

Synthesis Methods

2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid can be synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a cyclobutyl acetyl group. The carboxylic acid group is then activated with a chloroformate group and reacted with the protected amino group to form 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid.

Scientific Research Applications

2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid has been extensively used in scientific research as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory response and pain perception. By inhibiting COX-2, 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid can reduce inflammation and pain without affecting the activity of COX-1, which is involved in the production of protective prostaglandins in the stomach lining. 2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid has been used in various studies to investigate the role of COX-2 in different physiological and pathological processes, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

2-chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-20-14(5-2-6-14)8-12(17)16-9-3-4-11(15)10(7-9)13(18)19/h3-4,7H,2,5-6,8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQSOQPQSQIQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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